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Compound of Interest

Compound Name: AC 187

Cat. No.: B549430 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Summary
AC 187 is a potent and selective peptide-based antagonist of the amylin receptor, first reported

in 1994 by researchers at Amylin Pharmaceuticals. It was identified as a valuable tool for

investigating the physiological roles of endogenous amylin. This document provides a

comprehensive overview of the discovery, synthesis, and biological characterization of AC 187,

including detailed experimental protocols and quantitative data.

Discovery and Rationale
The discovery of AC 187 stemmed from the need for a selective antagonist to probe the then-

emerging physiological functions of amylin, a pancreatic β-cell hormone co-secreted with

insulin. Early research suggested amylin's involvement in metabolic regulation. To elucidate its

specific actions, a potent and selective antagonist was crucial.

AC 187 was developed through the systematic modification of the salmon calcitonin (sCT)

peptide sequence. It is a 25-amino acid peptide with the following sequence: Ac-Val-Leu-Gly-

Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asn-Thr-Gly-Ser-Asn-Thr-Tyr-

NH2. The key modifications from native peptide sequences include N-terminal acetylation and

C-terminal amidation, which enhance stability and mimic the native protein structure.
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The biological activity of AC 187 has been characterized through various in vitro and in vivo

studies. The key quantitative data are summarized in the table below for easy comparison.

Parameter Value Receptor Assay Type Reference

IC50 0.48 nM Amylin Receptor
Radioligand

Binding Assay
[1][2][3]

Ki 79 pM Amylin Receptor
Radioligand

Binding Assay
[1][2][3]

Selectivity

38-fold vs.

Calcitonin

Receptor

Radioligand

Binding Assay
[1][2][3]

Selectivity
400-fold vs.

CGRP Receptor

Radioligand

Binding Assay
[1][2][3]

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of AC 187
This protocol describes the manual solid-phase synthesis of AC 187 using Fmoc (9-

fluorenylmethyloxycarbonyl) chemistry.

1. Resin Preparation:

Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Swell the resin in N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) for at least 8

hours.

2. Amino Acid Coupling Cycle (Repeated for each amino acid):

Fmoc Deprotection: Treat the resin with 20% piperidine in NMP for 30 minutes to remove the

Fmoc protecting group from the N-terminus of the growing peptide chain.

Washing: Wash the resin multiple times with NMP and dichloromethane (DCM) to remove

excess reagents.
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Amino Acid Activation: Activate the incoming Fmoc-protected amino acid (3 equivalents) with

a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-

tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-

diisopropylethylamine (DIEA).

Coupling: Add the activated amino acid solution to the resin and allow the coupling reaction

to proceed for 2 hours.

Washing: Wash the resin thoroughly with NMP and DCM.

Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction

(absence of free primary amines).

3. N-Terminal Acetylation:

After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, treat the resin-bound peptide with a solution of 10% acetic anhydride in DMF for

20 minutes to acetylate the N-terminus.

4. Cleavage and Deprotection:

Wash the resin with DCM and dry it under vacuum.

Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and scavengers

(e.g., triisopropylsilane, thioanisole) for 3 hours to cleave the peptide from the resin and

remove side-chain protecting groups.

Precipitate the crude peptide in cold diethyl ether.

5. Purification:

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Lyophilize the pure fractions to obtain the final AC 187 peptide.
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Radioligand Binding Assay for Amylin Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity of AC 187 for the

amylin receptor.

1. Membrane Preparation:

Prepare membrane homogenates from a cell line or tissue known to express the amylin

receptor (e.g., rat nucleus accumbens).

2. Assay Conditions:

Incubate the membrane preparation with a fixed concentration of a radiolabeled amylin

analog (e.g., ¹²⁵I-amylin) and varying concentrations of AC 187.

The incubation is typically carried out in a binding buffer at a specific temperature and for a

duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-

bound radioligand from the free radioligand.

Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

4. Quantification:

Measure the radioactivity retained on the filters using a gamma counter.

5. Data Analysis:

Plot the percentage of specific binding against the logarithm of the AC 187 concentration.

Determine the IC50 value (the concentration of AC 187 that inhibits 50% of the specific

binding of the radioligand) by non-linear regression analysis.

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b549430?utm_src=pdf-body
https://www.benchchem.com/product/b549430?utm_src=pdf-body
https://www.benchchem.com/product/b549430?utm_src=pdf-body
https://www.benchchem.com/product/b549430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Glucose Clamp in Rats
This protocol describes the hyperinsulinemic-euglycemic clamp technique used to assess the

effect of AC 187 on glucose metabolism in vivo.

1. Animal Preparation:

Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood

sampling) of the rats.

Allow the animals to recover from surgery.

2. Experimental Setup:

On the day of the experiment, infuse insulin at a constant rate through the jugular vein

catheter to create a state of hyperinsulinemia.

Simultaneously, infuse a variable rate of glucose solution to maintain the blood glucose level

at a constant, euglycemic state.

3. AC 187 Administration:

In the experimental group, administer AC 187 (e.g., via intravenous infusion) prior to and/or

during the glucose clamp.

4. Blood Sampling and Analysis:

Collect blood samples from the carotid artery at regular intervals to monitor blood glucose

levels.

Adjust the glucose infusion rate based on the blood glucose readings to maintain

euglycemia.

Analyze plasma samples for lactate and insulin concentrations.

5. Data Analysis:

The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity.
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Compare the glucose infusion rates and plasma lactate levels between the control group (no

AC 187) and the AC 187-treated group to determine the effect of amylin receptor

antagonism on glucose metabolism.

Signaling Pathways and Experimental Workflows
AC 187 Synthesis and Purification Workflow
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Membrane Preparation (Amylin Receptor) Incubation with ¹²⁵I-Amylin & AC 187 Separation of Bound/Free Ligand (Filtration) Gamma Counting Data Analysis (IC50, Ki) Affinity Data

Induce Hyperinsulinemia (Insulin Infusion)

Maintain Euglycemia

Administer AC 187 Variable Glucose Infusion

Measure Glucose Infusion Rate & Plasma Lactate

Monitor Blood Glucose

Feedback

Determine Effect on Glucose Metabolism

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b549430?utm_src=pdf-body
https://www.benchchem.com/product/b549430?utm_src=pdf-body
https://www.benchchem.com/product/b549430?utm_src=pdf-body
https://www.benchchem.com/product/b549430?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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